1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione
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Overview
Description
1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its imidazolidine-2,4,5-trione core, which is known for its stability and reactivity, making it a valuable scaffold for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione can be synthesized through the reaction of oxalyl chloride with corresponding ureas . This method provides good yields and involves the formation of the imidazolidine-2,4,5-trione ring system through cyclization reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its reactivity and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolidine derivatives, while substitution reactions can produce a wide range of functionalized imidazolidine compounds .
Scientific Research Applications
1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinergic enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme, disrupting its normal function .
Comparison with Similar Compounds
Imidazolidine-2,4,5-trione: A closely related compound with similar structural features and reactivity.
Pyrimidine-2,4,6-trione: Another heterocyclic compound with comparable chemical properties and applications.
Uniqueness: 1-[(Z)-Benzylideneamino]imidazolidine-2,4,5-trione stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to form stable complexes with enzymes and other biological targets makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H7N3O3 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6- |
InChI Key |
QMHLKOIIYHZAID-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N2C(=O)C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Origin of Product |
United States |
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